molecular formula C16H18Cl2N2O2 B13950883 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13950883
M. Wt: 341.2 g/mol
InChI Key: ZZLKCHKZOWBTHQ-UHFFFAOYSA-N
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Description

1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydro-quinoxaline 2HCl salt is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[1,3]dioxole moiety linked to a tetrahydroquinoxaline core, which is further stabilized as a hydrochloride salt. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydro-quinoxaline 2HCl salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the tetrahydroquinoxaline core: This involves the reduction of quinoxaline derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Coupling of the two moieties: The benzo[1,3]dioxole and tetrahydroquinoxaline units are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydro-quinoxaline 2HCl salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzo[1,3]dioxole ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydro-quinoxaline 2HCl salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydro-quinoxaline 2HCl salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydro-quinoxaline 2HCl salt can be compared with other similar compounds, such as:

The uniqueness of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydro-quinoxaline 2HCl salt lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18Cl2N2O2

Molecular Weight

341.2 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C16H16N2O2.2ClH/c1-2-4-14-13(3-1)17-7-8-18(14)10-12-5-6-15-16(9-12)20-11-19-15;;/h1-6,9,17H,7-8,10-11H2;2*1H

InChI Key

ZZLKCHKZOWBTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC4=C(C=C3)OCO4.Cl.Cl

Origin of Product

United States

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